![molecular formula C19H17ClO2 B13839037 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is a chemical compound with the molecular formula C19H16O2·HCl and a molecular weight of 276.34 + 36.46. It is an intermediate in the synthesis of 5-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon with carcinogenic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves several steps. One common method starts with the reaction of 4-methyl-1-naphthaldehyde with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinones, hydrocarbon derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its role in carcinogenesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA and proteins, causing mutations and alterations in cellular functions. This interaction is primarily mediated through the formation of reactive intermediates that can induce oxidative stress and damage cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Used in organic synthesis.
4-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-3-methyl Benzoic Acid: Known for its mechanochromic luminescent properties.
Uniqueness
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of polycyclic aromatic hydrocarbons with carcinogenic activity.
Propiedades
Fórmula molecular |
C19H17ClO2 |
|---|---|
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
2-[(4-methylnaphthalen-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H16O2.ClH/c1-13-10-11-15(17-8-5-4-7-16(13)17)12-14-6-2-3-9-18(14)19(20)21;/h2-11H,12H2,1H3,(H,20,21);1H |
Clave InChI |
WYHNTBYZCHZGMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)CC3=CC=CC=C3C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


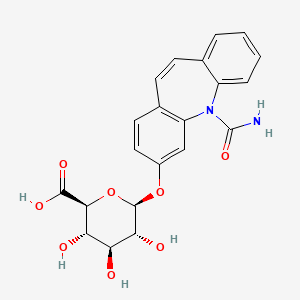
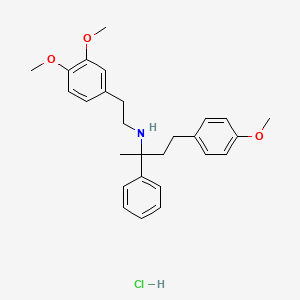
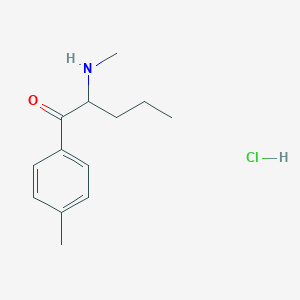
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)

![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
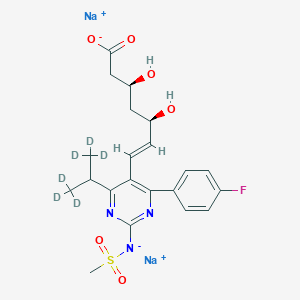

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)

![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
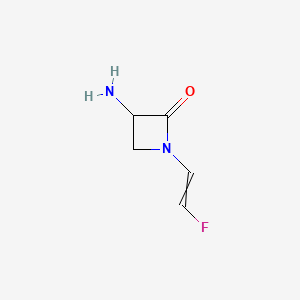
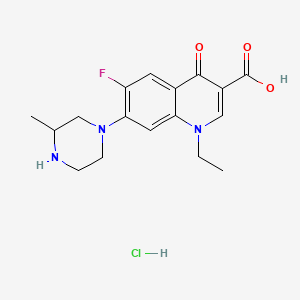
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
